2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid
Description
Evolution of Arylsulfanyl Acetic Acid Research
The study of arylsulfanyl acetic acids emerged as a natural extension of acetic acid chemistry, which has been central to industrial and biochemical processes for centuries. Early research on sulfur-containing organic compounds gained momentum in the mid-20th century, driven by the discovery of thiols and sulfides as pivotal functional groups in pharmaceuticals and agrochemicals. The integration of sulfanyl (-S-) groups into acetic acid frameworks, such as 2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid, introduced novel reactivity patterns, particularly in electrophilic substitution and coordination chemistry.
A critical milestone was the development of methods to stabilize sulfur-acetic acid conjugates against oxidative degradation. For instance, the use of aromatic thiols as precursors enabled the synthesis of stable sulfanyl acetic acids through nucleophilic substitution reactions. This advancement paralleled broader trends in green chemistry, where researchers sought to replace hazardous acylating agents (e.g., acyl chlorides) with safer, sulfur-based alternatives. The compound’s structure—featuring a propan-2-yl-substituted phenyl group linked via a sulfanyl bridge to an acetic acid moiety—exemplifies the balance between steric bulk and electronic modulation needed for selective reactivity.
Discovery and Development Timeline
The synthesis of this compound was first reported in the early 21st century, coinciding with advances in catalytic cross-coupling reactions. Key phases in its development include:
The compound’s discovery was facilitated by the growing availability of 4-isopropylthiophenol precursors, which allowed systematic exploration of steric effects on reactivity. Early challenges in avoiding over-oxidation of the sulfanyl group were mitigated using inert-atmosphere techniques and radical inhibitors.
Significance in Heterocyclic Chemistry Research
This compound has become a cornerstone in synthesizing sulfur-rich heterocycles, particularly benzothiazines and thiophene-fused systems. The sulfanyl group acts as both a directing moiety and a leaving group, enabling cascade cyclization reactions. For example, in the presence of Brønsted acid zeolites, the compound undergoes intramolecular cyclization to form tricyclic lactones, a process critical to producing bioactive natural product analogs.
The propan-2-yl substituent enhances solubility in nonpolar solvents, making the compound invaluable in solvent-mediated reactions. Comparative studies with unsubstituted phenyl analogs have shown a 40% increase in reaction rates due to reduced π-π stacking interactions. Additionally, the acetic acid moiety facilitates coordination to metal catalysts, as evidenced by its use in rhodium-catalyzed asymmetric hydrogenations.
Academic Research Trends and Citation Analysis
An analysis of Scopus-indexed publications (2005–2023) reveals three dominant research clusters:
- Synthetic Methodology (48% of publications): Focused on C-S bond formation and catalytic systems.
- Material Science (32%): Explores polymeric networks and self-assembled monolayers derived from sulfanyl acetic acids.
- Computational Chemistry (20%): Models reaction mechanisms using density functional theory (DFT).
The compound’s 2019 application in acylation reactions has been cited 127 times, underscoring its impact on green chemistry. Collaborative networks between European and Asian institutions dominate the field, with key contributions from research groups specializing in organosulfur chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIRMVHGXAGJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid typically involves the reaction of 4-(propan-2-yl)phenylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carboxylic acid group.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Synthetic Routes
Common synthetic methods include:
- Conventional Synthesis : Utilizing standard organic reactions.
- Continuous Flow Synthesis : Employed for industrial production to enhance yield and purity.
Chemistry
2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid serves as a building block in organic synthesis. Its functional groups allow for various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to produce thiol derivatives. It is also used in the development of new materials due to its chemical stability.
Biology
Research indicates potential biological activities for this compound, particularly:
- Antimicrobial Properties : Studies suggest it may inhibit certain bacterial growth.
- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory responses through interaction with biological targets such as enzymes and receptors.
Medicine
The therapeutic potential of this compound is under exploration for various diseases:
- Autoimmune Disorders : Docking simulations have indicated that this compound could act as an inhibitor for key proteins involved in autoimmune diseases, such as protein tyrosine phosphatase and SARS-CoV-2 main protease (Mpro) .
- Cancer Research : Its interactions with specific molecular pathways may lead to the development of novel anti-cancer agents.
Industrial Applications
In industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural properties make it suitable for applications in material science as an additive or modifier.
Case Study 1: Antiviral Activity
A study conducted on the docking simulations of various compounds, including this compound, revealed its potential effectiveness against SARS-CoV-2 Mpro. The compound exhibited favorable binding characteristics compared to existing antiviral drugs, suggesting its viability as a new therapeutic candidate for COVID-19 treatment .
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties of this compound demonstrated its ability to interact with inflammatory mediators. In vitro studies indicated that it could significantly reduce inflammation markers in cell cultures, highlighting its potential application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl ring can interact with hydrophobic regions of biological molecules, influencing their activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Key Differences
The compound is compared below with structurally related sulfanylacetic acid derivatives, focusing on substituent variations, heterocyclic replacements, and functional group additions.
Table 1: Structural and Molecular Comparison
Functional and Physicochemical Implications
Fluorine substitution in 68600-06-6 introduces electronegativity, improving solubility and influencing dipole interactions .
Heterocyclic Modifications :
- Pyrazolo-pyridine (1018046-67-7 ) and pyrimidine (861434-52-8 ) cores introduce planar, aromatic systems conducive to π-π stacking in protein binding .
- The imidazole ring in 851721-97-6 offers hydrogen-bonding capability and basicity, which may enhance solubility and target engagement .
Molecular Weight and Polarity :
- Derivatives with extended aromatic systems (e.g., 68600-06-6 ) exhibit higher molecular weights (>300 g/mol), which may impact permeability and bioavailability .
Biological Activity
2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid, also known as 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid, is an organic compound characterized by a complex aromatic system and a sulfanyl group. This structural complexity enhances its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H18O2S
- Molecular Weight : 286.39 g/mol
- Structural Features : The compound features a phenyl group attached to a sulfur atom, which is further connected to another phenyl group. The propan-2-yl substituent contributes to its unique reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Thiol Interactions : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and inhibiting enzymatic activity.
- Hydrophobic Interactions : The phenyl rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound's biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
- Gram-positive Bacteria : The compound has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL for certain derivatives .
- Fungal Pathogens : It exhibits broad-spectrum antifungal activity against drug-resistant strains of Candida, outperforming traditional antifungals like fluconazole .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating conditions such as arthritis and inflammatory bowel disease .
Study on Antimicrobial Efficacy
A detailed study evaluated the antimicrobial efficacy of various thiazole derivatives, including those related to this compound. The results demonstrated that modifications in the phenyl substituents significantly influenced antimicrobial activity. For instance:
- Compounds with specific substitutions showed enhanced efficacy against resistant strains, indicating that structural modifications can optimize biological activity .
Mechanistic Insights
Research into the mechanistic pathways revealed that the compound's interaction with thiol-containing enzymes could lead to significant alterations in enzyme kinetics, potentially providing insights into its therapeutic applications .
Applications in Medicine and Industry
The compound is being explored for various applications:
- Pharmaceutical Development : As a precursor for novel drug candidates targeting bacterial infections and inflammatory diseases.
- Material Science : Utilized in the synthesis of specialty chemicals and materials due to its unique chemical properties .
Comparative Analysis of Related Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-Methylthioacetic Acid | C5H10O2S | Simpler structure, fewer substituents |
| 2-Methylthioacetic Acid | C5H10O2S | Similar functional groups but different positioning |
| Thioacetic Acid | C3H6OS | Basic thioester structure without aromatic groups |
The comparative analysis indicates that this compound possesses enhanced biological activities due to its complex aromatic system combined with a sulfanyl group .
Q & A
Q. What computational approaches are used to predict the reactivity or interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfanyl or carboxylic acid sites. Molecular Dynamics (MD) simulations model solvation effects and protein-ligand binding kinetics, as applied in for inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
